Spiro[2.2]pentan-1-ol
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Overview
Description
Spiro[22]pentan-1-ol is a unique spirocyclic compound characterized by its highly strained bicyclic structure The spiro[22]pentane framework consists of two cyclopropane rings sharing a single carbon atom, with a hydroxyl group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[2.2]pentan-1-ol typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with carbenes or carbene equivalents. For instance, dialkyl sulfone reagents can be used as nucleophilic carbene equivalents to synthesize functionalized spiro[2.2]pentanes . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve high yields.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in synthetic methodologies, such as metal-catalyzed reactions, have the potential to make large-scale production more feasible .
Chemical Reactions Analysis
Types of Reactions: Spiro[2.2]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form spiro[2.2]pentanone.
Reduction: Reduction reactions can convert this compound to spiro[2.2]pentane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like phosphorus pentachloride and sodium bromide with concentrated phosphoric acid are employed.
Major Products:
Oxidation: Spiro[2.2]pentanone.
Reduction: Spiro[2.2]pentane.
Substitution: Halogenated spiro[2.2]pentanes.
Scientific Research Applications
Spiro[2.2]pentan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of spiro[2.2]pentan-1-ol is primarily related to its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, the hydroxyl group is the primary site of action, leading to the formation of spiro[2.2]pentanone .
Comparison with Similar Compounds
Spiro[2.2]pentane: Lacks the hydroxyl group but shares the spirocyclic framework.
Spiro[2.2]pentan-1-carbonitrile: Contains a nitrile group instead of a hydroxyl group.
Spiro[2.2]pentan-1-ylmethanol: Similar structure with an additional methylene group.
Uniqueness: Spiro[2The presence of the hydroxyl group allows for hydrogen bonding, increasing its solubility in water and other polar solvents .
Biological Activity
Spiro[2.2]pentan-1-ol is a bicyclic organic compound characterized by its unique spiro structure, which consists of two fused cyclopentane rings sharing a single carbon atom. The presence of a hydroxyl group (-OH) attached to one of the spiro carbon atoms classifies it as an alcohol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, although comprehensive research is still limited.
Structural Characteristics
The molecular formula of this compound is C5H10O, with a molecular weight of approximately 86.13 g/mol. Its unique geometric and electronic properties arise from the constraints of its spiro configuration, which may influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound suggests potential pharmacological applications, particularly in antimicrobial and anti-inflammatory domains. The unique three-dimensional shape and steric properties associated with spiro compounds often result in interesting biological activities.
Potential Pharmacological Applications
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in treating infections.
- Anti-inflammatory Properties : There is evidence suggesting that this compound may exhibit anti-inflammatory effects, which could be beneficial in managing conditions characterized by inflammation.
The mechanism of action for this compound likely involves specific binding interactions with enzymes or receptors due to its spirocyclic structure and hydroxyl group, facilitating hydrogen bonding and other molecular interactions that influence biological activity.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-{Spiro[2.2]pentan-1-yl}ethan-1-ol | Spirocyclic structure with ethan-1-ol | Investigated for biological activity |
2-{Spiro[2.2]pentan-1-yl}methanol | Spirocyclic structure with methanol | Potential antimicrobial properties |
2-{Spiro[2.2]pentan-1-yl}propan-1-ol | Spirocyclic structure with propanol | Explored for therapeutic effects |
Case Studies and Research Findings
While detailed case studies specifically focusing on this compound are sparse, related research on spiro compounds provides insights into their biological activities:
- Study on Spiro-Flavonoids : A review highlighted that spiro-flavonoids exhibit significant anti-inflammatory and anticancer activities both in vitro and in vivo, indicating that structural features similar to those found in this compound may confer similar benefits .
- Antimicrobial Testing : Research involving various spiro compounds demonstrated promising results against bacterial strains, suggesting that modifications of this compound could lead to effective antimicrobial agents .
- Cancer Cell Line Studies : Investigations into other spiro compounds have shown potent antiproliferative effects against human cancer cell lines, hinting at the potential efficacy of this compound derivatives in cancer therapy .
Properties
IUPAC Name |
spiro[2.2]pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-4-3-5(4)1-2-5/h4,6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFGZNAONBKOIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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